Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an azetidine ring, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with azetidine intermediates under controlled conditions. The benzyl ester group is introduced through esterification reactions, often using benzyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of industrial-grade reagents .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(aminomethyl)piperidine-1-carboxylate
- Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Uniqueness
Benzyl 3-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate is unique due to the presence of both azetidine and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1131594-92-7 |
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Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
benzyl 3-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c18-9-15-10-20(11-15)16-7-4-8-19(12-16)17(21)22-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2 |
InChI Key |
FOCCGVWNUFVKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N3CC(C3)CN |
Origin of Product |
United States |
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